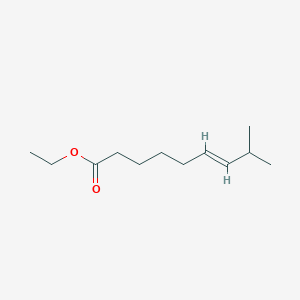
Ethyl (E)-8-methylnon-6-enoate
Overview
Description
Ethyl (E)-8-methylnon-6-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features an ethyl ester group attached to a non-6-enoate chain with a methyl substitution at the eighth carbon. Its structure is significant in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-8-methylnon-6-enoate typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under mild conditions, often at room temperature, to avoid side reactions .
Industrial Production Methods: In an industrial setting, the Fischer-Speier esterification method is frequently employed. This involves reacting the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards ester formation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl (E)-8-methylnon-6-enoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies related to pheromones and signaling molecules in insects.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is employed in the fragrance industry due to its pleasant aroma and in the production of flavoring agents
Mechanism of Action
The mechanism of action of Ethyl (E)-8-methylnon-6-enoate largely depends on its interaction with biological targets. In the context of pheromone research, it binds to specific receptors in insects, triggering behavioral responses. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may further interact with various molecular pathways .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacks the double bond and methyl substitution.
Methyl (E)-8-methylnon-6-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (E)-9-decen-1-oate: Similar ester structure but with a different position of the double bond and methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl (E)-8-methylnon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFFNCBURGATB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCC/C=C/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
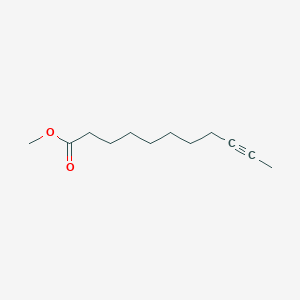




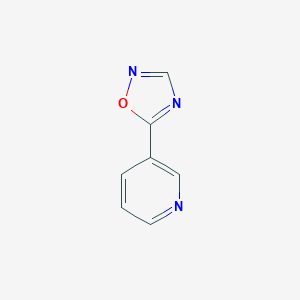
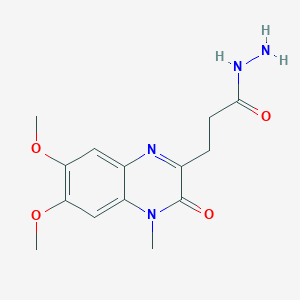

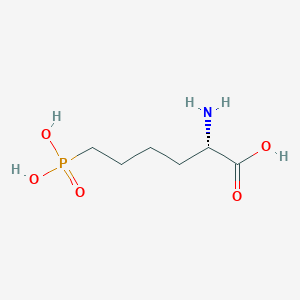
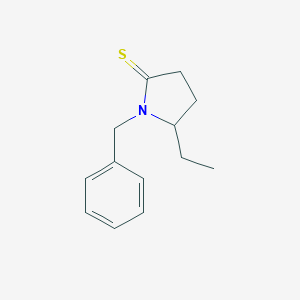
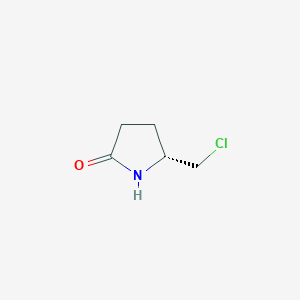
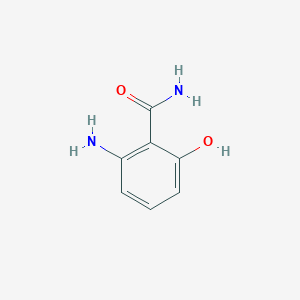

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
